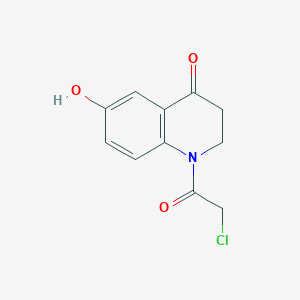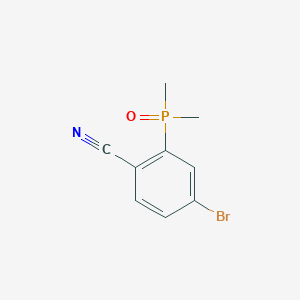
1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
Chloroacetyl chloride, a component of this compound, is known to react with water and other protic compounds such as amines, alcohols, generating hydrochloric acid .Physical and Chemical Properties Analysis
Chloroacetyl chloride is a colorless to light yellow liquid. It has a molar mass of 112.94 g/mol, a density of 1.42 g/mL, and it reacts with water .Scientific Research Applications
Synthesis and Characterization Techniques
The scientific research surrounding 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole primarily focuses on its synthesis and applications in various fields, excluding its use or effects as a drug. Research has demonstrated various synthetic methodologies and characterizations of related pyrazole derivatives.
Microwave-Assisted Synthesis : The SiO2-H2SO4 catalyzed, microwave-assisted cyclization cum acetylation of 2-propenones under solvent-free conditions has been utilized to synthesize 1N-acetyl pyrazoles, including 3-phenyl-(5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl)ethanones. This method shows an efficient yield greater than 80% and provides a green chemistry approach by avoiding solvents (Thirunarayanan & Sekar, 2014).
Cross-Coupling Reactions : The versatility of 1-phenyl-1H-pyrazol-3-ol as a synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives through Pd-catalyzed cross-coupling reactions demonstrates the compound's utility in synthesizing (het)aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).
Molecular Docking and Antimicrobial Activity : A study on a novel pyrazole derivative optimized using density functional theory (DFT) showed potential antimicrobial activity through molecular docking studies. This suggests that pyrazole derivatives could have significant applications in developing new antimicrobial agents (Sivakumar et al., 2020).
Solvent-Free One-Pot Synthesis : Another research demonstrated the solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1N-acetyl pyrazoles, further emphasizing the compound's relevance in green synthetic chemistry (Thirunarayanan & Sekar, 2016).
Crystallographic Studies : The crystallographic analysis of pyrazole derivatives, such as 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol, offers deep insights into the compound's structural properties, which are crucial for understanding its potential applications in material science and molecular engineering (Kansız et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-11(15)14-7-6-10(13-14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCJUMGCXOOIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/no-structure.png)






![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)


![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)
![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2965622.png)
